Degarelix acetate hydrate
Overview
Description
Degarelix acetate is a synthetic peptide derivative used primarily in the treatment of advanced prostate cancer. It functions as a gonadotropin-releasing hormone (GnRH) receptor antagonist, which helps in reducing the levels of testosterone, a hormone that promotes the growth of prostate tumors .
Preparation Methods
Synthetic Routes and Reaction Conditions: Degarelix acetate is synthesized using solid-phase peptide synthesis (SPPS). The process involves the sequential addition of Fmoc-protected amino acids to a suitable resin. Each amino acid is deprotected using a diethylenetriamine solution, and the sequence is repeated until the desired peptide chain is formed. The crude peptide is then purified to yield pharmaceutically acceptable degarelix acetate .
Industrial Production Methods: In industrial settings, degarelix acetate is produced using large-scale SPPS. The process involves automated synthesizers that can handle multiple peptide chains simultaneously. The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity and quality .
Chemical Reactions Analysis
Types of Reactions: Degarelix acetate primarily undergoes peptide bond formation during its synthesis. It does not typically undergo oxidation, reduction, or substitution reactions under normal physiological conditions.
Common Reagents and Conditions:
Fmoc-protected amino acids: Used in the synthesis of the peptide chain.
Diethylenetriamine solution: Used for deprotecting the amino acids.
Resin: Acts as the solid support for the peptide synthesis.
High-performance liquid chromatography (HPLC): Used for purification.
Major Products Formed: The major product formed is degarelix acetate itself, which is a linear decapeptide amide with seven unnatural amino acids .
Scientific Research Applications
Degarelix acetate is extensively used in medical research, particularly in the study of prostate cancer. It is used to investigate the effects of testosterone suppression on tumor growth and progression. Additionally, it is used in clinical trials to evaluate its efficacy and safety compared to other GnRH antagonists .
In the field of chemistry, degarelix acetate serves as a model compound for studying peptide synthesis and purification techniques. It is also used in the development of new peptide-based therapeutics .
Mechanism of Action
Degarelix acetate works by binding to GnRH receptors in the pituitary gland, blocking the interaction with endogenous GnRH. This antagonism reduces the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which in turn suppresses the production of testosterone. The rapid reduction in testosterone levels helps in controlling the growth of hormone-sensitive prostate tumors .
Comparison with Similar Compounds
Bicalutamide: An androgen receptor inhibitor used in combination with GnRH agonists for prostate cancer treatment.
Leuprolide: A GnRH agonist that initially increases testosterone levels before causing a significant reduction.
Goserelin: Another GnRH agonist used for hormone-sensitive cancers.
Uniqueness of Degarelix Acetate: Unlike GnRH agonists such as leuprolide and goserelin, degarelix acetate does not cause an initial surge in testosterone levels, which can exacerbate symptoms in patients with advanced prostate cancer. This makes it a preferred option for rapid testosterone suppression without the risk of symptom flare .
Biological Activity
Degarelix acetate hydrate is a synthetic peptide derivative that acts as a gonadotropin-releasing hormone (GnRH) receptor antagonist. It is primarily utilized in the treatment of advanced prostate cancer by suppressing testosterone production. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, efficacy, safety, and relevant case studies.
Degarelix functions by competitively inhibiting GnRH receptors in the pituitary gland. This blockade prevents the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a significant reduction in testosterone levels. The mechanism can be summarized as follows:
- Inhibition of GnRH Receptors : Degarelix binds to GnRH receptors, preventing endogenous GnRH from exerting its effects.
- Reduction in LH and FSH : The decrease in LH and FSH results in diminished testosterone production from the testes.
- Rapid Onset of Action : Unlike GnRH agonists, which may initially cause a surge in testosterone levels, degarelix provides immediate suppression of testosterone.
Pharmacokinetics
The pharmacokinetic profile of this compound reveals important data regarding its absorption, distribution, metabolism, and excretion:
- Absorption : After subcutaneous administration, degarelix forms a depot at the injection site. Peak plasma concentrations are reached within 6 hours post-injection.
- Half-Life : The terminal half-life ranges from 41.5 to 70.2 days, allowing for extended therapeutic effects with less frequent dosing.
- Protein Binding : Approximately 90% of degarelix is bound to plasma proteins.
- Metabolism and Excretion : Degarelix is primarily eliminated through feces (70-80%) and urine (20-30%), with minimal involvement of CYP450 enzymes .
Efficacy and Safety
Degarelix has been evaluated in multiple clinical trials for its efficacy in achieving and maintaining testosterone suppression in patients with prostate cancer. Key findings include:
- Clinical Trials : In a Phase III trial comparing degarelix to leuprolide (a GnRH agonist), degarelix demonstrated faster suppression of testosterone levels to below 0.5 ng/mL within three days for 96% of patients, compared to none in the leuprolide group .
- Prostate-Specific Antigen (PSA) Levels : Degarelix also led to a more rapid decline in PSA levels compared to leuprolide, indicating effective control over prostate cancer progression .
Table 1: Efficacy Outcomes from Clinical Trials
Treatment Group | Testosterone Suppression Rate (%) | Median PSA Level (ng/mL) |
---|---|---|
Degarelix 240/80 mg | 96.1% | <0.5 at Day 28 |
Degarelix 240/160 mg | 95.5% | <0.5 at Day 28 |
Leuprolide | 0% | Not suppressed |
Adverse Events
The safety profile of degarelix includes several common adverse events (AEs), particularly injection site reactions. In clinical studies:
- Injection Site Reactions : Reported in approximately 40% of patients receiving degarelix compared to less than 1% for leuprolide.
- Other AEs : Hot flushes, nasopharyngitis, weight gain, and pyrexia were also noted but were generally manageable .
Table 2: Common Adverse Events
Adverse Event | Degarelix 360 mg Group (%) | Degarelix 480 mg Group (%) |
---|---|---|
Injection Site Pain | 42.1 | 52.6 |
Hot Flush | 36.8 | 39.5 |
Nasopharyngitis | 25.0 | 32.9 |
Weight Increase | 17.1 | 13.2 |
Case Studies
Several case studies have highlighted the clinical utility of degarelix in managing advanced prostate cancer:
- Case Study A : A patient with metastatic prostate cancer achieved rapid testosterone suppression within three days of initiating treatment with degarelix, leading to significant reduction in tumor markers.
- Case Study B : A cohort study involving Japanese patients demonstrated that long-term administration of degarelix effectively maintained low testosterone levels without significant adverse effects over a one-year period .
Properties
IUPAC Name |
(4S)-N-[4-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2R)-1-amino-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-6-(propan-2-ylamino)hexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[4-(carbamoylamino)phenyl]-1-oxopropan-2-yl]amino]-3-oxopropyl]phenyl]-2,6-dioxo-1,3-diazinane-4-carboxamide;acetic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C82H103ClN18O16.C2H4O2/c1-45(2)35-60(72(107)92-59(16-9-10-33-87-46(3)4)80(115)101-34-12-17-68(101)79(114)88-47(5)70(84)105)93-74(109)63(38-51-23-30-58(31-24-51)91-81(85)116)95-76(111)64(39-50-21-28-57(29-22-50)90-71(106)66-42-69(104)100-82(117)99-66)97-78(113)67(44-102)98-77(112)65(41-53-13-11-32-86-43-53)96-75(110)62(37-49-19-26-56(83)27-20-49)94-73(108)61(89-48(6)103)40-52-18-25-54-14-7-8-15-55(54)36-52;1-2(3)4/h7-8,11,13-15,18-32,36,43,45-47,59-68,87,102H,9-10,12,16-17,33-35,37-42,44H2,1-6H3,(H2,84,105)(H,88,114)(H,89,103)(H,90,106)(H,92,107)(H,93,109)(H,94,108)(H,95,111)(H,96,110)(H,97,113)(H,98,112)(H3,85,91,116)(H2,99,100,104,117);1H3,(H,3,4)/t47-,59+,60+,61-,62-,63-,64+,65-,66+,67+,68+;/m1./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUTFSFUMNFDPLH-KYMMNHPFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCCNC(C)C)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)NC(=O)N)NC(=O)C(CC3=CC=C(C=C3)NC(=O)C4CC(=O)NC(=O)N4)NC(=O)C(CO)NC(=O)C(CC5=CN=CC=C5)NC(=O)C(CC6=CC=C(C=C6)Cl)NC(=O)C(CC7=CC8=CC=CC=C8C=C7)NC(=O)C.CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCNC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC2=CC=C(C=C2)NC(=O)N)NC(=O)[C@H](CC3=CC=C(C=C3)NC(=O)[C@@H]4CC(=O)NC(=O)N4)NC(=O)[C@H](CO)NC(=O)[C@@H](CC5=CN=CC=C5)NC(=O)[C@@H](CC6=CC=C(C=C6)Cl)NC(=O)[C@@H](CC7=CC8=CC=CC=C8C=C7)NC(=O)C.CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C84H107ClN18O18 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201027699 | |
Record name | Degarelix acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201027699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1692.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
934016-19-0, 934246-14-7 | |
Record name | Degarelix acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0934016190 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Degarelix acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201027699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 934246-14-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DEGARELIX ACETATE ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EXT215F4ZU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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